Cas no 72702-76-2 (1,8-dimethyl-3-phenyl-3,7-dihydro-1H-purine-2,6-dione)

72702-76-2 structure
Product name:1,8-dimethyl-3-phenyl-3,7-dihydro-1H-purine-2,6-dione
1,8-dimethyl-3-phenyl-3,7-dihydro-1H-purine-2,6-dione Chemical and Physical Properties
Names and Identifiers
-
- 1,8-dimethyl-3-phenyl-3,7-dihydro-1H-purine-2,6-dione
- 1H-purine-2,6-dione, 3,7-dihydro-1,8-dimethyl-3-phenyl-
- 1,8-dimethyl-3-phenyl-7H-purine-2,6-dione
- DTXCID10145496
- D-4026
- SCHEMBL11480235
- 72702-76-2
- CBE4WPY5B4
- 3,9-Dihydro-1,8-dimethyl-3-phenyl-1H-purine-2,6-dione
- 1,8-Dimethyl-3-phenylxanthine
- Xanthine, 1,8-dimethyl-3-phenyl-
- D 4026
- 3,7-Dihydro-1,8-dimethyl-3-phenyl-1H-purine-2,6-dione
- DTXSID50223005
- 1H-Purine-2,6-dione, 3,9-dihydro-1,8-dimethyl-3-phenyl-
-
- Inchi: InChI=1S/C13H12N4O2/c1-8-14-10-11(15-8)17(9-6-4-3-5-7-9)13(19)16(2)12(10)18/h3-7H,1-2H3,(H,14,15)
- InChI Key: IUBYSRVXJPSEMI-UHFFFAOYSA-N
- SMILES: CC1=NC2=C(N1)C(=O)N(C(=O)N2C3=CC=CC=C3)C
Computed Properties
- Exact Mass: 256.09616
- Monoisotopic Mass: 256.09602564g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 394
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 69.3Ų
Experimental Properties
- PSA: 69.3
1,8-dimethyl-3-phenyl-3,7-dihydro-1H-purine-2,6-dione Related Literature
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Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
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Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
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Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
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Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
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Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
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